1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane, also known as FC-102, is a perfluorinated organic compound with the chemical formula C₁₇H₄F₁₂O. It is a colorless, odorless liquid with a boiling point of 97 °C and a melting point of -75 °C [Source: PubChem, ]. Due to its unique properties, including high thermal and chemical stability, low flammability, and excellent electrical insulating properties, FC-102 has been investigated in various scientific research fields.
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane is a fluorinated organic compound with the molecular formula C7H4F12O. This compound features a complex structure characterized by multiple fluorinated carbon atoms and an ether functional group. Its unique configuration contributes to its distinct physical and chemical properties, such as high thermal stability and low surface tension, making it suitable for various applications in industrial and scientific fields .
The chemical behavior of 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane is influenced by its fluorinated structure. It can undergo reactions typical of ethers and fluorinated compounds:
These reactions highlight its stability and reactivity profile in various environments .
Further studies are needed to fully understand the biological implications of this specific compound .
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane typically involves multi-step processes:
These methods ensure that the desired compound is synthesized with minimal impurities .
This compound finds applications in various fields:
The versatility of this compound makes it valuable across multiple industries .
Interaction studies involving 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane focus on its behavior in different environments:
Understanding these interactions is crucial for evaluating its safety and efficacy in practical applications .
Several compounds share structural similarities with 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane. Below are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1H-perfluoropentyl 1H-perfluoropropyl ether | C8H6F14O | Higher molecular weight; used as a surfactant |
Perfluorooctane | C8F18 | Known for stability; used in specialty applications |
1H-perfluorobutyl 1H-perfluoropropyl ether | C7H6F14O | Similar ether structure; lower environmental impact |
The uniqueness of 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane lies in its specific arrangement of fluorine atoms and the presence of an ether functional group. This configuration provides enhanced stability and distinct chemical properties that differentiate it from other similar compounds .
Catalytic fluorination is critical for introducing fluorine atoms into hydrocarbon backbones. Gas-phase fluorination using cobalt trifluoride (CoF₃) or nickel fluoride (NiF₂) catalysts enables selective replacement of hydrogen atoms with fluorine. For example, NiF₂ supported on a carrier catalyst achieves 99.9% conversion of perfluoropolyether (PFE) precursors at 400°C, with minimal side reactions. The mechanism involves radical chain reactions, where fluorine radicals abstract hydrogen atoms, forming carbon-centered radicals that subsequently react with fluorine gas (F₂).
Table 1: Catalytic Fluorination Performance
Catalyst | Temperature (°C) | Conversion (%) | Losses (%) |
---|---|---|---|
CoF₃ | 300 | 78.3 | 16.3 |
NiF₂/Carrier | 400 | 99.9 | 10.6 |
This method ensures high yields of fully fluorinated products, though residual acyl fluorides (<1%) may require post-treatment.
Oligomerization of hexafluoropropylene oxide (HFPO) via anionic ring-opening polymerization forms perfluoropolyether (PFPE) backbones. Initiators like cesium fluoride (CsF) generate alkoxide intermediates that propagate HFPO monomers into linear or branched chains. For 1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane, a tetrafluoroethoxy-terminated oligomer is synthesized by reacting HFPO with perfluorinated diacyl fluorides (e.g., FOC(CF₂)₄COF) in diglyme solvent. The reaction proceeds via nucleophilic attack at the less sterically hindered carbon of the epoxide, yielding oligomers with controlled molecular weights (Mn ≈ 800–3,500 g/mol).
Purification of fluorinated ethers requires countercurrent distillation due to their similar boiling points (e.g., HFPO: -27.4°C; HFP: -29.5°C). Fractional distillation under reduced pressure (0.1–1 bar) separates the target compound from unreacted HFPO, acyl fluoride byproducts, and oligomeric residues. For instance, a two-stage distillation process using toluene as an entrainer achieves >99.5% purity, with residual fluorides below 50 ppm.
Nucleophilic substitution at fluorinated carbons is challenging due to the strong C–F bond (485 kJ/mol). However, cation radical-accelerated mechanisms enable defluorination using amines or azoles. Triethylamine (Et₃N) deprotonates carboxylic acids or alcohols, generating nucleophiles that displace fluoride ions via a single-electron transfer pathway. For example, substituting a fluorine atom in the tetrafluoroethoxy group with a vinyl ether proceeds in 78% yield when using 4-dimethylaminopyridine (DMAP) as a base.
UV-induced cleavage of PFPE peroxides generates radicals that recombine to form block copolymers. Branched PFPE peroxides (Mn ≈ 1,275 g/mol) decompose at 80°C, producing trifluoromethyl (CF₃) and carbonyl difluoride (COF₂) radicals, which graft onto carbon nanotube surfaces or polymerize into networks. This method allows precise control over branching density and molecular weight distribution, critical for tailoring thermal stability (up to 300°C) and viscosity (10–500 cP).
The aerobic biotransformation of fluoroalkylether substances, including 1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane, represents a critical pathway for environmental degradation of these persistent compounds. Research has demonstrated that the structural specificity of these compounds significantly influences their susceptibility to microbial attack, with ether bonds serving as particularly vulnerable sites for enzymatic cleavage [1] [2].
The primary biotransformation pathway involves oxidative ether cleavage initiated by monooxygenase enzymes present in activated sludge communities. This process specifically targets fluoroalkylether compounds that possess at least one nonfluorinated carbon (-CH₂-) moiety adjacent to the ether bond. The mechanism proceeds through hydroxylation at the nonfluorinated carbon position, forming an unstable hemiacetal intermediate that spontaneously dismutates into alcohol and aldehyde products [1] [2].
The enzymatic attack occurs via cytochrome P-450 monooxygenases and related oxidative enzymes that catalyze the initial hydroxylation step. This reaction has been observed across various microorganisms and mirrors the biodegradation patterns seen in dialkyl ethers, chlorinated dialkyl ethers, and 1,4-dioxane. The monooxygenation reaction rate demonstrates structure-dependent kinetics, with C4 fluoroalkylether structures exhibiting faster transformation rates compared to C3 analogues [1] [2].
For compounds containing unsaturated bonds (C=C) in proximity to the ether linkage, alternative degradation pathways become available. These include hydrolytic O-dealkylation mechanisms that do not require the presence of -CH₂- moieties adjacent to the ether bond. The presence of unsaturated bonds significantly enhances biodegradability compared to their saturated counterparts, with transformation rates increasing by up to 80% for unsaturated structures [1] [2].
The beta-oxidation-like pathway has been identified as an additional mechanism for polyfluorocarboxylic acid degradation, where compounds undergo activation through coenzyme A addition followed by systematic two-carbon unit removal. This pathway exhibits selective defluorination patterns, with effectiveness dependent on having an odd number of methylene units between the perfluorinated segment and the carboxyl group [3] [4].
The microbial degradation of fluoroalkylether compounds at ether bond cleavage sites involves sophisticated enzymatic mechanisms that exploit the inherent structural weaknesses within these molecules. The ether oxygen-carbon bond represents a critical vulnerability in otherwise highly stable perfluorinated structures, enabling microbial communities to initiate degradation processes that would be impossible through direct attack on perfluorinated carbons [5] [6].
Monooxygenase-catalyzed reactions constitute the primary mechanism for ether bond cleavage. These enzymes, particularly those belonging to the cytochrome P-450 family, catalyze the hydroxylation of carbon atoms adjacent to ether linkages. The reaction proceeds through a two-step mechanism: initial hydrogen abstraction from the -CH₂- group followed by oxygen insertion to form a hydroxylated intermediate. This intermediate exhibits inherent instability due to the presence of both electron-withdrawing fluorine atoms and the electron-donating hydroxyl group [1] [2].
The hemiacetal formation step represents a crucial intermediate in the degradation pathway. The hydroxylated carbon forms a hemiacetal structure that is thermodynamically unstable and spontaneously undergoes dismutation reactions. This dismutation process cleaves the ether bond, yielding separate alcohol and aldehyde products. The alcohol product, when containing fluorinated carbons, becomes susceptible to spontaneous defluorination through HF elimination reactions [1] [2].
Hydrolytic cleavage mechanisms operate through direct nucleophilic attack on the ether carbon-oxygen bond. This pathway becomes particularly relevant for compounds containing electron-withdrawing groups that activate the ether linkage toward nucleophilic substitution. The presence of multiple fluorine atoms on carbons adjacent to the ether bond significantly enhances the electrophilicity of the ether carbon, facilitating nucleophilic attack by water molecules or hydroxide ions [5] [6].
Enzymatic defluorination at ether cleavage sites involves specialized dehalogenase enzymes capable of cleaving carbon-fluorine bonds. These enzymes demonstrate substrate specificity for monofluorinated and difluorinated compounds, with decreasing activity as the degree of fluorination increases. The haloacid dehalogenase and fluoroacetate dehalogenase families show particular efficacy in defluorinating products generated from ether bond cleavage reactions [4] [7].
The reductive defluorination pathway involves the generation of hydrated electrons (e⁻ₐᵩ) that can attack both ether bonds and carbon-fluorine bonds. This mechanism operates through electron addition to the fluoroalkylether molecule, creating radical anion intermediates that undergo spontaneous bond cleavage. The effectiveness of this pathway depends on the availability of electron donors and the maintenance of anaerobic conditions [5] [6].
Computational modeling approaches provide essential tools for predicting the environmental persistence of fluoroalkylether compounds through systematic analysis of molecular properties and reaction mechanisms. Density Functional Theory (DFT) calculations serve as the foundation for understanding bond strengths, electron distributions, and thermodynamic parameters that govern environmental fate processes [8] [9].
Bond Dissociation Energy (BDE) calculations using DFT methods (B3LYP/6-31G* basis set) reveal critical information about the stability of different bonds within fluoroalkylether molecules. Carbon-fluorine bonds typically exhibit BDE values ranging from 85-130 kcal/mol, significantly higher than carbon-hydrogen bonds (95-105 kcal/mol). However, ether carbon-oxygen bonds show considerably lower BDE values (85-95 kcal/mol), identifying these as preferred sites for initial degradation attacks [8] [9].
Activation energy barrier calculations provide quantitative predictions of reaction feasibility under environmental conditions. Enzymatic defluorination reactions typically exhibit activation barriers ranging from 11-24 kcal/mol, with monofluorinated substrates showing the lowest barriers and trifluorinated compounds demonstrating the highest resistance to enzymatic attack. These calculations correlate well with experimental observations of substrate specificity in dehalogenase enzymes [4] [7].
Thermodynamic stability assessments through Gibbs free energy calculations enable prediction of reaction spontaneity and equilibrium positions. Fluoroalkylether compounds generally exhibit high thermodynamic stability (ΔG°ₓ = +20 to +50 kcal/mol), indicating their inherent resistance to degradation. However, the introduction of ether bonds creates thermodynamically favorable pathways for degradation, with ether cleavage reactions often exhibiting negative Gibbs free energies [8] [9].
Quantitative Structure-Activity Relationship (QSAR) modeling enables prediction of environmental fate parameters based on molecular descriptors. Key parameters include sorption coefficients (Kₒc values ranging from 10¹-10⁴ L/kg), bioaccumulation factors (10²-10⁵), and degradation half-lives (10¹-10⁴ years). These models incorporate molecular descriptors such as hydrophobicity, electron density distribution, and structural features to predict environmental behavior [10] [11].
Molecular dynamics simulations provide insights into the dynamic behavior of fluoroalkylether compounds in environmental systems. These simulations reveal interfacial behavior at water-air and water-solid interfaces, showing enhanced accumulation at surface interfaces due to the amphiphilic nature of these compounds. The surface activity contributes to environmental persistence by reducing bioavailability and hindering microbial degradation processes [11] [9].
Machine learning approaches have emerged as powerful tools for predicting environmental fate parameters from limited experimental data. Support vector regression and random forest models demonstrate excellent performance in predicting protein binding affinities (R² = 0.854), toxicity endpoints, and bioaccumulation potential. These models enable rapid screening of large chemical inventories for environmental risk assessment [10] [12].
Advanced reduction processes (ARPs) represent sophisticated treatment technologies that exploit the reductive chemistry of fluoroalkylether compounds to achieve defluorination through the generation of highly reactive reducing species. The kinetics of defluorination in these systems depends on the generation rate of hydrated electrons (e⁻ₐᵩ), the reaction rate constants between reducing species and target compounds, and the scavenging effects of competing reactions [13] [14].
Ultraviolet/sulfite systems generate hydrated electrons through the photolysis of sulfite ions (SO₃²⁻) under UV irradiation. The quantum yield of e⁻ₐᵩ generation depends on the wavelength of UV light, with 222 nm irradiation showing three-fold enhancement compared to conventional 254 nm systems. The defluorination rate constants for fluoroalkylether compounds in UV/sulfite systems typically range from 10⁻³ to 10⁻² min⁻¹, with reaction rates following second-order kinetics dependent on both e⁻ₐᵩ concentration and target compound concentration [13] [15].
Electrochemical reduction systems achieve defluorination through direct electron transfer at cathode surfaces. The cathode potential (typically -1.0 to -2.0 V vs. standard hydrogen electrode) determines the driving force for electron transfer reactions. Defluorination rates in electrochemical systems are generally slower (10⁻⁴ to 10⁻³ min⁻¹) but offer advantages in terms of selectivity and energy efficiency. The reaction mechanism involves sequential electron transfer steps, with the rate-limiting step typically being the first electron addition to form radical anion intermediates [13] [14].
Plasma treatment systems generate multiple reactive species simultaneously, including hydrated electrons, hydrogen atoms, and various radical species. The plasma power (1-10 kW) and gas atmosphere (Ar/N₂) significantly influence the distribution of reactive species and defluorination efficiency. Plasma systems demonstrate the highest defluorination rates (10⁻¹ to 10⁰ min⁻¹) but require substantial energy input, making them suitable primarily for concentrated waste streams [13] [14].
Combined oxidation-reduction systems achieve enhanced defluorination through sequential treatment stages. UV/persulfate pretreatment followed by UV/sulfite reduction demonstrates three-fold enhancement in defluorination efficiency compared to single-stage processes. The oxidation stage converts highly fluorinated compounds into partially defluorinated intermediates that are more susceptible to subsequent reductive attack. This approach achieves >90% defluorination within 24 hours for concentrated waste streams [13] [14].
Reaction kinetics modeling reveals that defluorination follows pseudo-first-order kinetics when reducing species are in excess, with rate constants dependent on the degree of fluorination and molecular structure. Perfluorinated compounds exhibit slower reaction rates compared to partially fluorinated analogues, with rate constants decreasing by approximately one order of magnitude for each additional fluorine substitution. Ether-containing compounds demonstrate enhanced reactivity due to the electron-withdrawing effect of the ether oxygen, which increases the susceptibility of adjacent carbon-fluorine bonds to reductive attack [13] [14].
Mass transfer limitations become significant in heterogeneous systems where target compounds must diffuse to reactive sites. The liquid-film mass transfer coefficient (kₗ) typically ranges from 10⁻⁴ to 10⁻³ m/s, and when the intrinsic reaction rate exceeds the mass transfer rate, the overall kinetics become mass transfer controlled. This limitation is particularly relevant for highly hydrophobic compounds that exhibit low aqueous solubility and slow diffusion rates [13] [14].
Flammable;Irritant